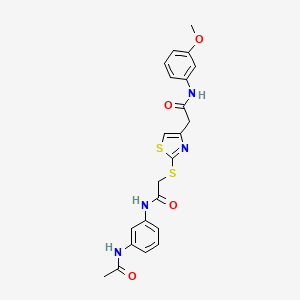

N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Beschreibung

N-(3-Acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

- A 3-acetamidophenyl group linked via a thioether bridge to a thiazole ring.

- The thiazole core is substituted at the 4-position with a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety.

This compound integrates multiple pharmacophoric elements:

Eigenschaften

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-5-3-6-16(9-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-4-8-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEDMBVRGMAURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound featuring a thiazole moiety and various aromatic substitutions, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes:

- An acetamidophenyl group

- A thiazole ring

- A methoxyphenyl substituent

The synthesis of such compounds often involves multi-step organic reactions, including acylation and thiazole formation, which are critical for the biological properties exhibited by the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- U-87 glioblastoma cells : The compound showed a high degree of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- MDA-MB-231 triple-negative breast cancer cells : Similar cytotoxic effects were observed, suggesting a broad-spectrum activity against different cancer types.

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, as evidenced by flow cytometry analyses and caspase activation assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity. Studies have reported:

- Antitubercular effects : The compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with MIC values comparable to standard antitubercular agents.

- Broad-spectrum antibacterial activity : Effective against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Modifications in the aromatic rings and thiazole moiety have been explored to enhance potency. For example:

| Modification | Effect on Activity |

|---|---|

| Methoxy group on phenyl | Increased lipophilicity, enhancing membrane permeability |

| Altered thiazole substitutions | Varied effects on anticancer potency; certain substitutions led to improved IC50 values |

Case Studies

Several case studies underline the therapeutic potential of this compound:

- In Vivo Efficacy : Animal models treated with N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide showed tumor regression in xenograft models, supporting its application in cancer therapy.

- Combination Therapy : When used in combination with existing chemotherapeutic agents, the compound exhibited synergistic effects, leading to enhanced anticancer efficacy and reduced side effects compared to monotherapy .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, in anticancer therapies. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- Thiazole derivatives often induce apoptosis in cancer cells, which is a programmed cell death mechanism essential for eliminating malignant cells. The presence of specific functional groups in the thiazole structure enhances their selectivity and potency against tumor cells.

-

Case Studies :

- In a study investigating thiazole-based compounds, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential efficacy in cancer treatment . For instance, compounds with methoxy substitutions on the phenyl ring showed enhanced anticancer activity due to improved interactions with cellular targets.

Antimicrobial Activity

The compound's thiazole moiety also suggests potential applications in antimicrobial therapies. Thiazoles have been associated with antibacterial and antifungal activities.

- Research Findings :

- A recent investigation into thiazole derivatives indicated that they possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The structure of N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may contribute to its effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Thiazole Ring | Essential for anticancer and antimicrobial properties |

| Acetamide Group | Contributes to solubility and bioavailability |

Vergleich Mit ähnlichen Verbindungen

Thiazole-Based Acetamides

N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) :

- Simpler structure with a methyl-thiazole and m-tolylacetamide.

- Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL).

- Lacks the thioether bridge and 3-methoxyphenyl group present in the target compound.

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group directly attached to the acetamide.

Thioacetamide Derivatives

- 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)-N-phenylacetamide (5, ): Contains a quinazolinone core instead of a thiazole.

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Shares the 2-((3-methoxyphenyl)amino)-2-oxoethyl substituent but replaces the acetamidophenyl group with a furan carboxamide.

Physicochemical Properties

- Melting Points: Quinazolinone derivatives () exhibit high melting points (>250°C) due to hydrogen bonding and rigidity. Thiazole-acetamides (e.g., 107b) have lower melting points (~251°C), suggesting moderate crystallinity .

- Solubility : The thioether linkage in the target compound may improve lipophilicity compared to ether or methylene bridges .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) .

- Acylation : Coupling of the thiazole intermediate with substituted acetamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Thioether linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) .

Challenges: Ensuring regioselectivity during thiazole formation and minimizing side reactions (e.g., oxidation of thioether groups) require strict control of reaction pH, temperature, and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

| Technique | Purpose | Key Observations | References |

|---|---|---|---|

| NMR spectroscopy | Confirm regiochemistry and purity | Peaks for acetamide (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole protons (δ 7.9–8.2 ppm) | |

| Mass spectrometry | Verify molecular weight and fragmentation | Parent ion [M+H]+ matching theoretical mass | |

| HPLC | Assess purity (>95% required for bioassays) | Retention time consistency under reverse-phase conditions |

Q. What are the common pharmacological targets for such compounds?

Thiazole-acetamide hybrids are studied for:

- Kinase inhibition : Targeting EGFR or VEGFR-2 due to the thiazole ring’s ability to chelate ATP-binding site metals .

- Antimicrobial activity : Disruption of bacterial cell membranes via hydrophobic interactions with the methoxyphenyl group .

- Anticancer activity : Induction of apoptosis in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the micromolar range .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups but may increase side reactions. Dichloromethane balances reactivity and solubility .

- Catalyst optimization : Use of 4-dimethylaminopyridine (DMAP) accelerates acylation by stabilizing transition states .

- Temperature control : Maintaining 0–5°C during coupling reduces undesired disulfide formation .

Data-driven approach: Design of Experiments (DoE) can model interactions between variables (pH, solvent ratio) to maximize yield .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for the same cell line) may arise from:

- Assay variability : Differences in cell passage number, incubation time, or serum concentration .

- Compound stability : Hydrolysis of the acetamide group under acidic assay conditions .

Mitigation: Standardize protocols (e.g., MTT assay with 48-hour incubation) and validate compound stability via LC-MS before testing .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) to identify critical interactions (e.g., hydrogen bonding with thiazole sulfur) .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with logP values and bioactivity .

- ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., high topological polar surface area >140 Ų reduces permeability) .

Q. How to design analogs to improve metabolic stability?

- Bioisosteric replacement : Substitute the labile thioether with a sulfone group to resist oxidation .

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the acetamide group to hinder enzymatic hydrolysis .

Validation: Microsomal stability assays (e.g., rat liver microsomes) quantify half-life improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.